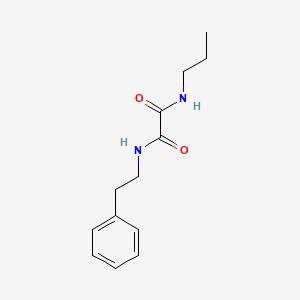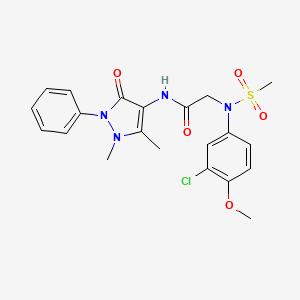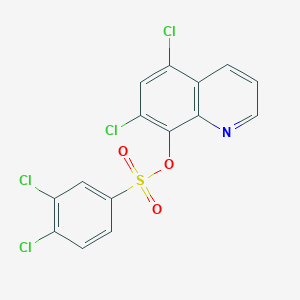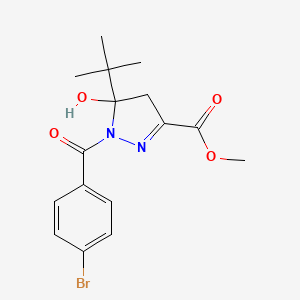![molecular formula C16H24ClNO2 B5209512 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B5209512.png)
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine, also known as JNJ-7925476, is a pyrrolidine-based compound that has been extensively studied for its potential in treating various diseases. This compound has shown promising results in scientific research, particularly in the fields of neuroscience and pharmacology.
作用機序
The mechanism of action of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves its binding to the dopamine D4 receptor, which is a G protein-coupled receptor. This binding results in the inhibition of the receptor's signaling pathway, leading to a decrease in dopamine release. This mechanism of action has been shown to be effective in treating various neurological disorders.
Biochemical and Physiological Effects:
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been shown to have significant biochemical and physiological effects. In particular, it has been shown to decrease dopamine release in the brain, which is associated with the treatment of various neurological disorders. This compound has also been shown to have an effect on glucose metabolism, which may be beneficial in treating metabolic disorders.
実験室実験の利点と制限
One of the advantages of using 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine in lab experiments is its potency and selectivity for the dopamine D4 receptor. This makes it a useful tool for studying the role of this receptor in various neurological disorders. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.
将来の方向性
There are several future directions for the study of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine. One direction is the development of more potent and selective compounds that target the dopamine D4 receptor. Another direction is the study of the potential of this compound in treating other diseases, such as metabolic disorders. Finally, the use of this compound in combination with other drugs may also be explored to enhance its therapeutic potential.
Conclusion:
In conclusion, 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine is a promising compound that has shown potential in treating various diseases. Its potency and selectivity for the dopamine D4 receptor make it a useful tool for studying the role of this receptor in various neurological disorders. However, its potential toxicity must be carefully monitored in lab experiments. There are several future directions for the study of this compound, including the development of more potent and selective compounds and the exploration of its potential in treating other diseases.
合成法
The synthesis of 1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine involves the reaction of 4-chloro-3,5-dimethylphenol with 2-(2-bromoethoxy)ethylamine in the presence of a base. The resulting intermediate is then reacted with pyrrolidine to form the final product. This synthesis method has been optimized to produce high yields of pure compound.
科学的研究の応用
1-{2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl}pyrrolidine has been extensively studied for its potential in treating various diseases. In particular, it has been shown to be a potent and selective antagonist of the dopamine D4 receptor, which is involved in various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD). This compound has also been studied for its potential in treating obesity and metabolic disorders.
特性
IUPAC Name |
1-[2-[2-(4-chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO2/c1-13-11-15(12-14(2)16(13)17)20-10-9-19-8-7-18-5-3-4-6-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQBPQMPSMZHQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)C)OCCOCCN2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-[2-(4-Chloro-3,5-dimethylphenoxy)ethoxy]ethyl]pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,4,5,6,15,15-hexachloro-11-ethoxy-14-oxa-11-azapentacyclo[6.5.1.1~3,6~.0~2,7~.0~9,13~]pentadec-4-ene-10,12-dione](/img/structure/B5209429.png)
![1-[(2-chlorophenoxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5209437.png)
![2-[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5209449.png)

![1-[3-(4-bromophenoxy)propoxy]-3-ethoxybenzene](/img/structure/B5209463.png)
![7-methyl-7-(4-morpholinyl)-4,5,7,8-tetrahydro-8aH-[1,2,5]oxadiazolo[3,4-e]indol-8a-ol 3,6-dioxide](/img/structure/B5209476.png)
![1-(1,3-benzodioxol-5-yl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5209489.png)

![5-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methylene]-3-isopropyl-1,3-thiazolidine-2,4-dione](/img/structure/B5209504.png)
![4-{[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino}phenol hydrobromide](/img/structure/B5209506.png)

![2-ethyl-1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]piperidine](/img/structure/B5209533.png)

![2-chloro-N-[2-(4-morpholinyl)ethyl]-5-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5209542.png)